molecular formula C23H22F2N2O4 B2608446 4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile CAS No. 1223015-20-0

4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile

Cat. No. B2608446
CAS RN: 1223015-20-0
M. Wt: 428.436
InChI Key: XZDRWZGSRKFBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2,5-Difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile is a useful research compound. Its molecular formula is C23H22F2N2O4 and its molecular weight is 428.436. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Charge Transfer and Internal Conversion

Ultrafast Intramolecular Charge Transfer and Internal Conversion with Tetrafluoro-Aminobenzonitriles : This study involves compounds with structural elements similar to the one , focusing on intramolecular charge transfer (ICT) and internal conversion processes. The research highlights the ultrafast ICT at room temperature in different solvents and the significant influence of fluorine substituents on the electron-withdrawing properties and dipole moments of the molecules. The findings could be relevant for designing compounds with specific photophysical properties (Galievsky et al., 2005).

Beta-lactam Inhibitors and Synthesis Techniques

Orally Active Beta-lactam Inhibitors of Human Leukocyte Elastase : This research describes the stereospecific synthesis of beta-lactam compounds and their structure-activity relationships concerning human leukocyte elastase inhibition. Although the primary focus is on biological activity, the synthetic methods and structural analysis provide valuable insights for chemists working with similar azetidinone compounds (Finke et al., 1995).

Heteroatom-Activated Beta-Lactam Antibiotics

Synthesis and Biological Activity of Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic Acids : This study explores the synthesis and antimicrobial activity of beta-lactam antibiotics with substitutions that include acylamino and azetidinyl groups, similar to the compound of interest. The work underscores the potential of such compounds in developing new antibiotics, with a particular emphasis on activity against Gram-negative bacteria (Woulfe & Miller, 1985).

Chemical Structure Elucidation Techniques

Complete Structure Analysis of OR-1746 by Pulsed-Field-Gradient Heteronuclear NMR : This paper presents an advanced method for elucidating the complex structure of a molecule containing clusters of protonated and unprotonated nitrogens through pulsed-field-gradient heteronuclear NMR. Although it focuses on a specific molecule (OR-1746), the techniques are applicable to the comprehensive structural analysis of complex organic compounds, potentially including those with benzonitrile and azetidinyl groups (Pollesello & Nore, 2003).

properties

IUPAC Name

4-[2-(2,5-difluorophenyl)-4-oxo-1-(oxolan-2-ylmethyl)azetidin-3-yl]oxy-3-ethoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N2O4/c1-2-29-20-10-14(12-26)5-8-19(20)31-22-21(17-11-15(24)6-7-18(17)25)27(23(22)28)13-16-4-3-9-30-16/h5-8,10-11,16,21-22H,2-4,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDRWZGSRKFBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OC2C(N(C2=O)CC3CCCO3)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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